2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
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Overview
Description
2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Introduction of the Propanoic Acid Group: This can be achieved through a variety of methods, including the use of Grignard reagents or organolithium compounds, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents:
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential drug candidates.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is highly reactive in coupling reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Vinylboronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
What sets 2-[3-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid apart is its combination of a boronic ester group with a propanoic acid functionality. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-9(13(18)19)10-6-11(8-12(17)7-10)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRRZDNYWREWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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